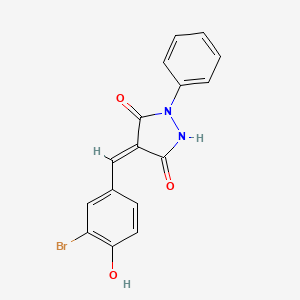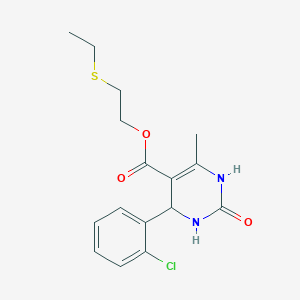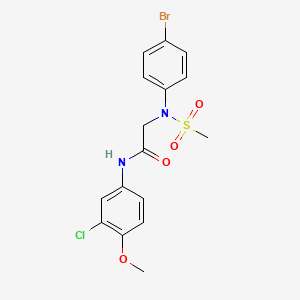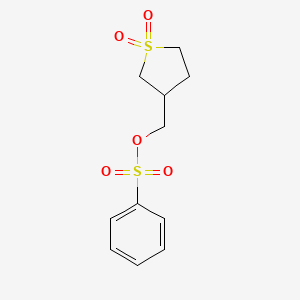
4-(3-bromo-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromo-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BHA-pyrazolone and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-(3-bromo-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the inhibition of various signaling pathways that are involved in the development and progression of cancer and other diseases. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of genes involved in inflammation and cell survival. Additionally, BHA-pyrazolone has been found to inhibit the activity of various enzymes involved in the metabolism of reactive oxygen species, which can contribute to oxidative stress and cell damage.
Biochemical and Physiological Effects:
4-(3-bromo-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis in cancer cells. Additionally, BHA-pyrazolone has been found to inhibit the activity of various enzymes involved in the metabolism of reactive oxygen species, which can contribute to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-bromo-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This compound has been found to exhibit antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis in cancer cells. Additionally, BHA-pyrazolone has been found to inhibit the activity of various enzymes involved in the metabolism of reactive oxygen species, which can contribute to oxidative stress and cell damage.
One limitation of using this compound in lab experiments is its potential toxicity. While BHA-pyrazolone has been found to exhibit a range of beneficial effects, it can also be toxic at high doses. Careful control of dosage and exposure time is necessary to avoid potential toxicity in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-bromo-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to explore the potential applications of BHA-pyrazolone in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, research is needed to explore the potential toxicity and safety of this compound in humans, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 4-(3-bromo-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time to achieve a high yield of the desired product.
Aplicaciones Científicas De Investigación
4-(3-bromo-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been studied for its potential applications in a range of scientific research areas, including cancer research, neurodegenerative disease research, and cardiovascular disease research. This compound has been found to exhibit antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(4E)-4-[(3-bromo-4-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-13-9-10(6-7-14(13)20)8-12-15(21)18-19(16(12)22)11-4-2-1-3-5-11/h1-9,20H,(H,18,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBSNSXUBOLWKW-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-chloro-3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5114942.png)

![3-allyl-5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5114952.png)
![4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5114957.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5114960.png)
![1-bromo-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B5114968.png)
![2,4-dichloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5114972.png)
![3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5114984.png)
![1,3-diethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115002.png)


![3-{2-{2-[acetyl(phenyl)amino]vinyl}-1-ethyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B5115037.png)
![N-methyl-5-{[(1-methyl-4-piperidinyl)amino]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5115038.png)